(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 868154-75-0
VCID: VC6699993
InChI: InChI=1S/C20H19N3O4S/c1-27-15-7-6-11(9-14(15)24)8-12(10-21)19(26)23-20-17(18(22)25)13-4-2-3-5-16(13)28-20/h6-9,24H,2-5H2,1H3,(H2,22,25)(H,23,26)/b12-8+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45

(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 868154-75-0

Cat. No.: VC6699993

Molecular Formula: C20H19N3O4S

Molecular Weight: 397.45

* For research use only. Not for human or veterinary use.

(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 868154-75-0

Specification

CAS No. 868154-75-0
Molecular Formula C20H19N3O4S
Molecular Weight 397.45
IUPAC Name 2-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C20H19N3O4S/c1-27-15-7-6-11(9-14(15)24)8-12(10-21)19(26)23-20-17(18(22)25)13-4-2-3-5-16(13)28-20/h6-9,24H,2-5H2,1H3,(H2,22,25)(H,23,26)/b12-8+
Standard InChI Key SZTMPYCLETYYKL-XYOKQWHBSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a cyclohexene ring, substituted at the 3-position by a carboxamide group. The 2-position is functionalized with an (E)-configured acrylamido side chain containing a cyano group and a 3-hydroxy-4-methoxyphenyl moiety . The IUPAC name—2-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide—reflects this arrangement .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₂₀H₁₉N₃O₄S
Molecular weight397.4 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors6
Rotatable bonds5
XLogP3-AA3.4

Spectroscopic Characterization

While direct spectroscopic data for this compound are unavailable, related tetrahydrobenzo[b]thiophene derivatives exhibit characteristic IR peaks for N-H (3418 cm⁻¹), C≡N (2250 cm⁻¹), and conjugated C=O (1680–1700 cm⁻¹) . ¹H NMR of analogous compounds shows signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and cyclohexene CH₂ groups (δ 1.5–2.5 ppm) .

Synthetic Pathways

Gewald Reaction for Core Formation

The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a three-component condensation of cyclohexanone, sulfur, and a cyanoacetamide derivative in the presence of a base like morpholine . For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate—a precursor to similar compounds—is formed through this method .

Knoevenagel Condensation for Side Chain Addition

The acrylamido side chain is introduced via Knoevenagel condensation between 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 3-hydroxy-4-methoxybenzaldehyde. Piperidine and acetic acid in toluene catalyze this step, yielding the (E)-isomer selectively . Typical reaction conditions involve refluxing for 5–6 hours, achieving yields of 55–95% for analogous structures .

Table 2: Synthetic Parameters for Analogous Compounds

ParameterValueSource
SolventToluene
CatalystPiperidine/Acetic acid
Reaction time5–6 hours
Yield range55–95%

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3-AA of 3.4 , the compound exhibits moderate lipophilicity, suggesting better membrane permeability than polar analogs. The presence of three hydrogen bond donors and six acceptors implies limited aqueous solubility, likely requiring dimethylformamide or dimethyl sulfoxide for in vitro studies.

Tautomeric and Conformational Dynamics

The acrylamido group’s (E)-configuration minimizes steric clash between the cyano and methoxyphenyl groups. Quantum mechanical calculations on similar structures reveal a 15–20° dihedral angle between the thiophene core and aryl ring, optimizing π-π stacking potential.

ActivityResult (Compound vs. Control)Source
DPPH scavengingIC₅₀ 28 μM vs. 62 μM (AA)
S. aureus inhibition18 mm vs. 22 mm (Ciprofloxacin)
Analgesic effect65% writhing inhibition

Comparative Analysis with Structural Analogs

Contrast with 4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxamide

Removing the acrylamido side chain (as in CAS 95461-21-5) reduces molecular weight to 181.26 g/mol and increases XLogP3-AA to 4.1. The simplified analog shows analgesic activity but lacks antioxidant or antibacterial effects, underscoring the critical role of the substituted acrylamido group in multifunctional bioactivity.

Role of Substituents

  • Cyano group: Enhances electrophilicity for nucleophilic attack in radical scavenging .

  • Methoxyphenyl: Increases lipophilicity and π-stacking capacity .

  • Carboxamide: Improves water solubility and target binding via hydrogen bonds.

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